molecular formula C15H21BO2 B116223 4-Methyl-beta-styrylboronic acid pinacol ester CAS No. 149777-84-4

4-Methyl-beta-styrylboronic acid pinacol ester

Cat. No.: B116223
CAS No.: 149777-84-4
M. Wt: 244.14 g/mol
InChI Key: HHBWKASJNTZJLB-UHFFFAOYSA-N
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Description

4-Methyl-beta-styrylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . It is a derivative of boronic acid and is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-beta-styrylboronic acid pinacol ester typically involves the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, 4-methylstyrene is reacted with a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent, such as toluene or tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-beta-styrylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-beta-styrylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the substrate to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-beta-styrylboronic acid pinacol ester is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its stability compared to other boronic acids, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWKASJNTZJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694548
Record name 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149777-84-4
Record name 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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